8-methoxy-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a methoxy group, a pyrazole ring, a pyridine ring, and a chromene ring with a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the chromene ring system is also aromatic but not planar due to the presence of a fused six-membered ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the methoxy, carboxamide, and pyridine groups suggest that it could participate in a variety of reactions including nucleophilic substitutions and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and carboxamide groups could enhance its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Modification
- This compound and related derivatives are used in the synthesis of novel heterocyclic compounds, such as oxadiazole derivatives, which exhibit potential for hypertensive activity (Kumar & Mashelker, 2007).
- It also contributes to the formation of complex platinum(II) and palladium(II) metal ions complexes, which have been studied for their unique structural properties (Budzisz et al., 2004).
Structural Analysis
- Investigations into crystalline structures of similar compounds have been conducted, providing insights into their molecular conformations and potential interactions (Reis et al., 2013).
Quantum Studies and Thermodynamics
- Quantum studies and analyses of thermodynamic properties are conducted on novel compounds derived from similar structures, aiding in understanding their chemical behavior and stability (Halim & Ibrahim, 2022).
Synthesis of Novel Organic Ligands
- The compound is utilized in synthesizing novel organic ligands, which are then used to form metal complexes with copper(II), cobalt(II), and nickel(II), providing insights into their electrochemical and structural properties (Myannik et al., 2018).
Potential Anti-inflammatory Applications
- Research targeting molecules for potential anti-inflammatory applications uses structurally related compounds as a basis, highlighting the significance of these chemical structures in medical research (Moloney, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-25-14(11-17(24-25)16-7-3-4-9-22-16)12-23-20(26)15-10-13-6-5-8-18(28-2)19(13)29-21(15)27/h3-11H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKJXHBLCOMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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